2-Chloro-3-methylaniline

Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 2-chloro-3-methylaniline , reflecting its substitution pattern on the benzene ring. Alternative names include 2-chloro-3-methylbenzenamine , 6-chloromtoluidine , and 2-chloro-5-methylaniline . The molecular formula C₇H₈ClN corresponds to a molecular weight of 141.60 g/mol , with a density of 1.2 g/cm³ and a boiling point of 219.8°C at standard atmospheric pressure.

Structural Features:

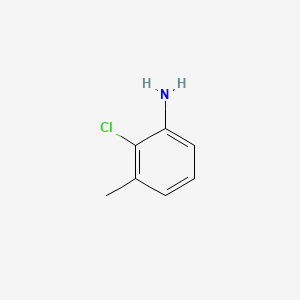

- Core Structure : A benzene ring with an amine group (-NH₂) at position 1.

- Substituents :

- SMILES Notation :

CC1=C(C(=CC=C1)N)Cl.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClN | |

| Molecular Weight | 141.60 g/mol | |

| Boiling Point | 219.8°C (760 mmHg) | |

| Density | 1.2 g/cm³ | |

| LogP (Partition Coefficient) | 2.37 |

Historical Context and Discovery Timeline

The synthesis of this compound dates to early 20th-century organic chemistry advancements. Early methods involved nitration and reduction of substituted toluenes, as documented in Cohen and Dakin’s 1901–1902 studies on chlorinated aniline derivatives. Industrial production emerged later, with optimized protocols using N,N-dimethylformamide (DMF) as a solvent and sulfur as a reducing agent for nitro intermediates.

Industrial and Research Significance

This compound serves as a versatile intermediate in multiple sectors:

Agrochemicals:

Dyes and Pigments:

Pharmaceuticals:

Research Applications:

- Synthetic Chemistry : Substrate for studying electrophilic substitution reactions and catalytic reduction mechanisms.

- Material Science : Component in corrosion inhibitors and polymer stabilizers.

Table 2: Industrial Applications

| Sector | Application | Example Product |

|---|---|---|

| Agrochemicals | Herbicide synthesis | Chlordimeform precursors |

| Dyes | Azo dye production | Scarlet TR base |

| Pharmaceuticals | Antimicrobial agents | Azetidin-2-one derivatives |

Propriétés

IUPAC Name |

2-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKMXABSUYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951631 | |

| Record name | 2-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-17-6 | |

| Record name | 2-Chloro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZENAMINE, 2-CHLORO, 3-METHYL- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Preparation by Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene in N,N-Dimethylformamide

One of the prominent methods involves the reduction of 2-chloro-6-nitrotoluene using sulfur and sodium bicarbonate in N,N-dimethylformamide (DMF) as the solvent. This method is described in a Chinese patent (CN100427458C) and involves a sulfur-mediated reduction under controlled temperature and reaction time conditions.

Reaction Conditions and Process:

- Reactants: 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: 110–140°C

- Reaction time: 10–24 hours

- Molar ratios: 2-chloro-6-nitrotoluene to sulfur = 1:3–5; sodium bicarbonate = 3–5 equivalents relative to 2-chloro-6-nitrotoluene

- Post-reaction: Filtration and vacuum distillation to isolate product

Representative Experimental Data:

| Example | Temp (°C) | Time (h) | Sulfur (equiv.) | NaHCO3 (equiv.) | Yield (%) | Purity (%) | Boiling Point (°C, 10 mmHg) |

|---|---|---|---|---|---|---|---|

| 2 | 110 | 10 | 5 | 5 | 77 | 99 | 115–117 |

| 3 | 140 | 24 | 3 | 3 | 85 | 99 | 115–117 |

| 4 | 130 | 12 | 4 | 3 | 81 | 99 | 115–117 |

| - | 130 | 24 | 3 | 4 | 83 | 99 | 115–117 |

This method yields high purity (99%) 2-chloro-3-methylaniline with yields ranging from 77% to 85%. The reaction is scalable and uses relatively inexpensive reagents. The sulfur acts as a reducing agent converting the nitro group to an amine, while sodium bicarbonate neutralizes acidic by-products.

Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

Another widely studied method is catalytic hydrogenation, where 2-chloro-6-nitrotoluene is reduced to this compound using hydrogen gas in the presence of a catalyst.

- Catalyst: Typically palladium on carbon or other noble metal catalysts

- Hydrogen pressure: Moderate (varies by study)

- Solvent: Various organic solvents or aqueous mixtures

- Temperature: Mild to moderate (often room temperature to 80°C)

- Reaction time: Optimized to maximize yield and purity

- Under optimized conditions, product purity exceeds 99%.

- Yield is approximately 95%, indicating a highly efficient process.

- Major factors influencing the reaction include catalyst choice, hydrogen pressure, temperature, and solvent.

This method is advantageous for its clean reaction profile and high yield but may involve higher costs due to catalyst use and hydrogen gas handling.

Preparation via Sodium Polysulfide Reduction with Ammonium Salts

A patented synthetic route involves the use of sodium polysulfide and ammonium salts (such as ammonium bromide or ammonium bisulfate) to reduce 6-chloro-2-nitrotoluene to this compound.

- Reactants: 6-chloro-2-nitrotoluene, sodium polysulfide, ammonium bromide or ammonium bisulfate

- Solvent: Water

- Temperature control: 30°C to 70°C depending on the step

- Reaction system: Stirred three-neck flask with reflux condenser

- Workup: Separation of organic phase, washing to neutrality, vacuum distillation

Experimental Data Summary:

- Reaction at 30°C with ammonium bromide yields fractions boiling at 127–137°C.

- Reaction at 70°C with ammonium bisulfate shows similar boiling fractions.

- Gas chromatography analysis confirms high purity of the product.

This method addresses issues such as catalyst poisoning and high production costs, offering a safer and cost-effective alternative with high yield and purity.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sulfur-mediated reduction in DMF | 2-chloro-6-nitrotoluene, sulfur, NaHCO3, DMF | 110–140°C, 10–24 h | 77–85 | 99 | High purity, scalable, inexpensive | Long reaction time, high temp |

| Catalytic hydrogenation | 2-chloro-6-nitrotoluene, H2, Pd/C | Mild temp, H2 pressure | ~95 | >99 | High yield, clean reaction | Catalyst cost, hydrogen handling |

| Sodium polysulfide + ammonium salts | 6-chloro-2-nitrotoluene, Na2Sx, NH4Br/NH4HSO4 | 30–70°C, aqueous system | High | High | Cost-effective, safer, avoids catalyst poisoning | Requires careful control of conditions |

Detailed Research Findings and Notes

- The sulfur-mediated method is well-documented with precise molar ratios and reaction parameters optimized for yield and purity. Variations in sulfur and sodium bicarbonate equivalents influence the reaction efficiency significantly.

- Catalytic hydrogenation offers superior yield and purity but requires careful catalyst management and hydrogen safety protocols.

- The sodium polysulfide method is innovative in addressing catalyst poisoning and cost issues, making it industrially attractive.

- Analytical techniques such as gas chromatography (GC) are consistently used to verify product purity, typically achieving 99% or higher.

- Boiling point data (115–117°C at 10 mmHg) are consistent across methods, confirming the identity and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form 2-chloro-3-methylcyclohexylamine.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions.

Major Products:

Oxidation: 2-Chloro-3-nitroaniline.

Reduction: 2-Chloro-3-methylcyclohexylamine.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Dyes and Pigments

2-Chloro-3-methylaniline is commonly used as an intermediate in the synthesis of dyes and pigments. The presence of the chlorine atom enhances its reactivity, allowing it to participate in electrophilic substitution reactions, which are crucial in dye manufacturing processes. This compound can undergo various transformations to produce vibrant colorants used in textiles and coatings.

Synthesis of Pharmaceuticals

The compound is also explored for its potential in pharmaceutical applications. Its aromatic amine structure is a common feature in many biologically active molecules. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Biological Research

Biological Activity

Studies have shown that this compound exhibits biological activity that warrants further exploration. It has been investigated for its mutagenic properties, particularly in genetic toxicity assays. Some studies suggest that exposure to this compound may lead to DNA damage, raising concerns about its safety in industrial applications. The potential role of this compound in herbicide formulations has also been noted due to its reactivity with biological systems.

Mechanism of Action

The mechanism of action involves interactions with various molecular targets. As a nucleophile, it can participate in substitution reactions where the amino group donates electrons to form new bonds. This property allows it to interact with enzymes and proteins, potentially affecting their functions and leading to various biological effects .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of rubber chemicals, corrosion inhibitors, and other specialty chemicals. Its solubility in both water and organic solvents makes it suitable for various formulations used in industrial applications.

Environmental Chemistry

Research into the environmental fate of this compound has revealed its reactivity with hydroxyl radicals, which is significant for understanding its atmospheric chemistry and potential toxicity. The compound's interactions with nucleophiles and electrophiles are crucial for assessing its environmental impact.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Chloro-3-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group donates electrons to form new bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences among substituted chloro-methylanilines significantly impact their physical properties, reactivity, and applications. Below is a comparative analysis of 2-Chloro-3-methylaniline with its structural analogs:

Table 1: Comparative Properties of Chloro-Methylaniline Derivatives

Activité Biologique

2-Chloro-3-methylaniline is an organic compound with the molecular formula C₇H₈ClN and a molecular weight of 141.59 g/mol. It is classified under the category of chlorinated anilines, which are known for their diverse biological activities, including potential applications in pharmaceuticals and agriculture.

- Chemical Name : this compound

- CAS Number : 29027-17-6

- Molecular Weight : 141.59 g/mol

- Molecular Formula : C₇H₈ClN

- Physical State : Typically a liquid at room temperature, specific boiling point data is not available.

1. Toxicological Profile

This compound exhibits significant toxicity, which is critical for understanding its biological implications:

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Toxic if swallowed |

| Acute Toxicity (Dermal) | Toxic in contact with skin |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |

Exposure to this compound can lead to symptoms such as skin and eye irritation, headaches, nausea, and potential central nervous system depression. Chronic exposure may result in more severe health issues like methemoglobinemia and respiratory complications .

2. Pharmacological Potential

Research indicates that chlorinated anilines, including this compound, may possess antimicrobial properties. They have been studied for their ability to inhibit bacterial growth and are being explored as potential candidates for new antibiotic agents. The precise mechanisms by which these compounds exert their effects are still under investigation.

3. Environmental Impact

The compound is classified as very toxic to aquatic organisms, highlighting its environmental risks. It poses a threat to marine ecosystems and necessitates careful handling and disposal practices to mitigate its impact on water quality .

Study on Degradation by Microorganisms

A study conducted on the degradation of chlorinated anilines by Rhodococcus rhodochrous demonstrated that this strain could metabolize this compound effectively in the presence of ethanol as a co-substrate. The degradation pathway involved the conversion of the compound into less harmful metabolites, indicating potential bioremediation applications for contaminated environments .

Antimicrobial Activity Assessment

In a laboratory setting, various derivatives of chlorinated anilines were tested against common bacterial strains. Results indicated that certain modifications to the chemical structure enhanced antimicrobial efficacy, suggesting that this compound could be a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Chloro-3-methylaniline?

- Methodology : A common approach involves reducing 2-chloro-1-methyl-3-nitrobenzene using iron powder in acetic acid under reflux at 100°C for 2 hours, yielding ~60% . Alternative reducing agents like hydrogen gas with palladium catalysts may improve efficiency but require controlled conditions .

- Key Data :

| Starting Material | Reducing Agent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Chloro-1-methyl-3-nitrobenzene | Fe (4 eq.) + CH₃COOH | 100°C | 2 h | 60% |

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm aromatic proton environments and methyl group presence (δ ~2.3 ppm for CH₃) .

- Mass Spectrometry : Molecular ion peak at m/z 141.59 (C₇H₈ClN) .

- HPLC : Use reference standards (e.g., L/C Aniline Mix A ) to validate retention times and purity.

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Wear PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .

- Store waste in sealed containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be addressed?

- Case Study : Discrepancies in substitution reaction yields (e.g., nucleophilic aromatic substitution with hydroxide ions) may arise from solvent polarity or catalyst choice. For example, NaOH in polar aprotic solvents (DMF) enhances nucleophilicity compared to aqueous systems .

- Resolution Strategy :

- Conduct controlled experiments varying solvents, temperatures, and catalysts.

- Cross-reference kinetic data with computational modeling (DFT) to identify transition-state barriers .

Q. What strategies optimize substitution reactions of this compound for synthesizing targeted derivatives?

- Methodological Insights :

- Catalyst Selection : Palladium catalysts enable selective C-Cl bond activation for coupling reactions (e.g., Suzuki-Miyaura) .

- Nucleophile Compatibility : Bulky nucleophiles (e.g., tert-butoxide) favor para-substitution due to steric hindrance, while smaller groups (e.g., NH₃) may yield ortho/para mixtures .

- Reaction Optimization Table :

| Nucleophile | Catalyst | Solvent | Temp. | Major Product | Yield |

|---|---|---|---|---|---|

| NH₃ | None | H₂O | 80°C | 3-Methylaniline | 45% |

| PhB(OH)₂ | Pd(PPh₃)₄ | DMF | 110°C | Biaryl Derivative | 72% |

Q. How does electronic modulation of this compound influence its biological activity in drug discovery?

- Structural-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance binding to enzyme active sites (e.g., kinase inhibitors) .

- Methyl group steric effects may reduce metabolic degradation in vivo .

- Experimental Design :

- Synthesize derivatives (e.g., 2-Chloro-3-(trifluoromethyl)aniline) and screen against target proteins via SPR or fluorescence polarization assays .

Data Contradiction Analysis

Q. Why do reduction methods for nitro precursors yield varying amounts of dechlorinated byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.